molecular formula C29H36N2O8 B3434466 Boc-L-Ser(Fmoc-L-Leu)-OH CAS No. 944283-09-4

Boc-L-Ser(Fmoc-L-Leu)-OH

Cat. No. B3434466
M. Wt: 540.6 g/mol
InChI Key: ZBFDFHFWCCHHIV-ZEQRLZLVSA-N
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Description

Boc-L-Ser(Fmoc-L-Leu)-OH, also known as Boc-L-Serine-Fmoc-L-Leucine, is a peptide building block used in peptide synthesis. It is a protected amino acid, meaning it has been modified with a protecting group so that it can survive the harsh conditions of peptide synthesis. Boc-L-Ser(Fmoc-L-Leu)-OH is a versatile building block and is used in a variety of peptide synthesis applications.

Scientific Research Applications

Peptide Synthesis and Modification Boc-L-Ser(Fmoc-L-Leu)-OH and its derivatives play a crucial role in peptide synthesis. For instance, Boc-Ser(PO3Tc2)-OH, Z-Ser(PO3Tc2)-OH, and Fmoc-Ser(PO3Tc2)-OH are derivatives used for peptide synthesis, showing high yields in specific conditions. These derivatives are obtained through acylation processes, which are essential in peptide synthesis and modification (Paquet, 2009).

Solid Phase Synthesis of Phosphoserine Peptides A combination of Fmoc and Alloc strategies has been developed for the solid-phase peptide synthesis (SPPS) of serine phosphopeptides. This method is particularly important in synthesizing tau phosphopeptides, which are significant in the context of Alzheimer’s Disease. The use of Fmoc strategy in this synthesis highlights its versatility and importance in producing complex peptides (Shapiro et al., 1996).

Peptide Synthesis Improvement In the quest to improve peptide synthesis, studies have focused on using Fmoc-L-Lys(Boc)-Gly-OH as a raw material. The synthesis process involves protecting the amino groups of lysine and reacting with glycine to produce the desired peptide. This approach provides insights into amino protection reactions and polypeptide synthesis, highlighting the critical role of Fmoc and Boc in simplifying and refining peptide synthesis methods (Zhao Yi-nan & Melanie Key, 2013).

Manufacturing of Hydrophobic Peptides Fmoc and Boc derivatives have been used in the manufacturing of hydrophobic peptides, which are common in cancer vaccinations. The use of Fmoc-Lys(Boc)-Wang resin in the synthesis process underlines the critical role of these components in producing peptides that are difficult to manufacture otherwise. This application is pivotal in large-scale production and clinical trial preparations of such peptides (Shakoori & Gangakhedkar, 2014).

Glycoconjugates Construction Fmoc andBoc derivatives are integral in constructing glycoconjugates, often used as mimetics of natural carbohydrate ligands in various biological applications. The synthesis of N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, a crucial building block for triantennary peptide glycoclusters, involves the orderly removal of amino protections and subsequent coupling with peracetylated O-(glycopyranosyl)-N-Fmoc-L-serine pentafluorophenyl esters. This method highlights the application of Fmoc and Boc in the intricate field of glycoconjugate synthesis, which is challenging but vital for studying carbohydrate binding (Katajisto et al., 2002).

O-Acyl Isopeptide Method in Peptide Synthesis The O-acyl isopeptide method, an efficient synthetic method for peptides, uses "O-acyl isodipeptide units" Boc-Ser/Thr(Fmoc-Xaa)-OH for routine peptide synthesis. These units are synthesized without epimerization and are essential in making the O-acyl isopeptide method more accessible for peptide synthesis. This showcases the versatility of Fmoc and Boc in facilitating new and efficient synthetic methods for complex peptides (Yoshiya et al., 2007).

Synthesis of Pseudopeptides Fmoc and Boc strategies are used in synthesizing pseudopeptides, which are analogs of peptides with modified structures. These pseudopeptides, like H-Arg-Pro-Tyrψ[CH(CN)NH]Ile-Leu-OH, are obtained via Fmoc synthesis. This application is significant in the field of peptide mimetics, offering potential therapeutic uses and insights into peptide interactions and functions (Herranz et al., 1993).

Preparation of Orthogonally Protected Methyl Esters The synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap), employs Fmoc paired with either tosyl or Boc moieties. This synthetic approach demonstrates the flexibility and importance of Fmoc in the synthesis of complex amino acid derivatives, which are essential in the expanding field of peptide science (Temperini et al., 2020)

Chemoselective Ligation Chemistry Fmoc-Ams(Boc)-OH, a derivative of O-amino-serine (Ams), is used in chemoselective ligations. This derivative is valuable for forming oxime linkages with aldehydes under specific conditions. The incorporation of Ams into peptide sequences demonstrates the role of Fmoc and Boc in facilitating chemoselective synthesis, which is crucial for developing novel peptides and glycopeptides (Spetzler & Hoeg-Jensen, 1999).

PPARgamma Ligand Research Fmoc-L-Leucine (F-L-Leu) serves as a distinct PPARgamma ligand. Its mode of interaction with the PPARgamma receptor is unique, leading to differential cofactor recruitment and distinct pharmacological properties. This research highlights the chemical diversity and potential biological significance of Fmoc derivatives in receptor-based studies and drug development (Rocchi et al., 2001).

N-alkylaminooxy Strategy for Neoglycopeptides Fmoc and Boc derivatives are used to synthesize amino acids with N-alkylaminooxy side chains, effective in the rapid synthesis of neoglycopeptides. These derivatives facilitate the chemoselective reaction of reducing sugars with peptides, producing glycoconjugates similar to their natural counterparts. This application is significant in glycoscience and the development of new materials for biomedical applications (Carrasco et al., 2006).

properties

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O8/c1-17(2)14-23(26(34)37-16-24(25(32)33)31-28(36)39-29(3,4)5)30-27(35)38-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,30,35)(H,31,36)(H,32,33)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFDFHFWCCHHIV-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401109681
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Ser(Fmoc-L-Leu)-OH

CAS RN

944283-09-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944283-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Andreasen, KK Skeby, S Zhang, EH Nielsen… - Biochemistry, 2014 - ACS Publications
The formation of aggregated fibrillar β-sheet structures has been proposed to be a generic feature of proteins. Aggregation propensity is highly sequence dependent, and often only part …
Number of citations: 38 pubs.acs.org

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